4-(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoyl)benzoyl chloride
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Overview
Description
4-(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoyl)benzoyl chloride is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoyl)benzoyl chloride typically involves the reaction of benzoyl chloride with 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions to ensure the formation of the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Dehydrating Agents: Thionyl chloride, oxalyl chloride
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Carboxylic Acids: Formed from hydrolysis
Scientific Research Applications
4-(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoyl)benzoyl chloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules, enhancing their stability and reactivity.
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug development due to its ability to improve the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of high-performance materials such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoyl)benzoyl chloride involves its ability to form strong covalent bonds with nucleophiles. The electron-withdrawing effect of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack. This property is exploited in various chemical reactions to modify and synthesize complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Octafluoro-1-pentanol
Uniqueness
Compared to similar compounds, 4-(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoyl)benzoyl chloride stands out due to its high degree of fluorination, which imparts exceptional thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring durable and stable materials .
Properties
IUPAC Name |
4-(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4ClF11O2/c14-8(27)6-3-1-5(2-4-6)7(26)9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)25/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPNBGUSQKUOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4ClF11O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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